5'-Chloro-5'-deoxyinosine

Overview

Description

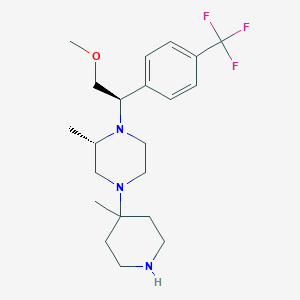

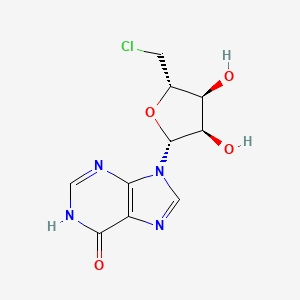

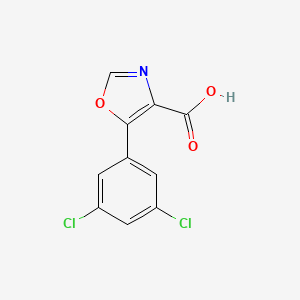

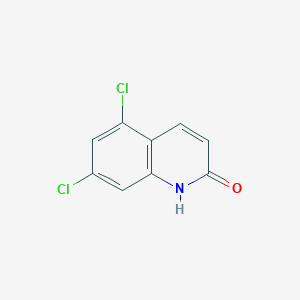

5'-Chloro-5'-deoxyinosine (Cl-dI) is a modified nucleoside that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. Cl-dI is a halogenated analogue of the naturally occurring nucleoside, deoxyinosine, and has been found to exhibit potent antiviral and antitumor activities. In

Scientific Research Applications

Synthesis and Chemical Reactions

5'-Chloro-5'-deoxyinosine and related derivatives are primarily used in the synthesis of complex nucleoside analogues. The method for synthesizing chloro nucleosides is operationally simpler and more efficient than traditional glycosylation techniques. These compounds are valuable for preparing N-substituted 2'-deoxyguanosine analogues and have shown potential in various chemical reactions including palladium-catalyzed aryl amination and C-C cross-coupling, often outperforming their bromo and fluoro analogues (Pottabathini et al., 2005).

Biochemical Pharmacology

In biochemical studies, derivatives of 5'-deoxyinosine have been observed to inhibit ribonucleotide reductase activity and interfere with RNA and DNA synthesis in cells. For example, the dialdehyde derivative of 5'-deoxyinosine showed enhanced activity in inhibiting RNA or DNA synthesis compared to its inosine counterpart, indicating its potential for biochemical research (Cory & Parker, 1979).

Chromatography and Lipophilicity Studies

Research on 5'-Chloro-5'-deoxyinosine includes investigations into its retention behavior in reversed-phase liquid chromatography. Studies have examined its hydrophobicity parameters and stability characteristics, which are crucial for understanding its behavior in various biological and chemical environments (Novotný et al., 2000).

Nucleic Acids Research

In nucleic acids research, analogues of 5'-deoxyinosine, including 5'-Chloro-5'-deoxyinosine, have been synthesized and studied for their interaction with DNA and RNA. These studies provide valuable insights into the structural and functional roles of such nucleoside analogues in genetic material (Kakiuchi et al., 1979).

Enzymatic Studies and Drug Development

Enzymatic studies have utilized 5'-deoxyinosine derivatives to understand specific enzyme interactions and mechanisms. For instance, investigations into the lipase-catalyzed protection of hydroxy groups in nucleosides like inosine and 2'-deoxyinosine have implications for the development of antiviral drugs, including 2',3'-dideoxyinosine (Ciuffreda et al., 1999).

Molecular Biology Applications

5'-Chloro-5'-deoxyinosine plays a role in molecular biology as a tool for studying DNA-protein interactions and DNA repair mechanisms. Its ability to mimic certain DNA lesions makes it a useful compound for understanding cellular responses to DNA damage (Yao & Kow, 1994).

properties

IUPAC Name |

9-[(2R,3R,4S,5S)-5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN4O4/c11-1-4-6(16)7(17)10(19-4)15-3-14-5-8(15)12-2-13-9(5)18/h2-4,6-7,10,16-17H,1H2,(H,12,13,18)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIAFNILTVCXJKT-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CCl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CCl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80478647 | |

| Record name | 5'-CHLORO-5'-DEOXYINOSINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80478647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-Chloro-5'-deoxyinosine | |

CAS RN |

21017-05-0 | |

| Record name | 5'-CHLORO-5'-DEOXYINOSINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80478647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(propan-2-yl)imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1498299.png)

![Diethyl {[4-(4-methoxyphenoxy)-3,5-dinitrophenyl]methylidene}propanedioate](/img/structure/B1498308.png)